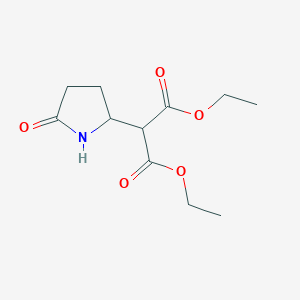

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate

Description

Properties

IUPAC Name |

diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-3-16-10(14)9(11(15)17-4-2)7-5-6-8(13)12-7/h7,9H,3-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAHXXGLSSQZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC(=O)N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate involves a diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions typically include the use of toluene as a solvent at 60°C, with reaction times varying from 24 to 96 hours depending on the specific synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyrrolidinone ring.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex molecules. Researchers utilize it as a reagent in the synthesis of derivatives that may exhibit enhanced biological activity or novel properties .

Biological Studies

In biological research, 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate is employed to study enzyme mechanisms and as a probe for biological assays. Its derivatives have been investigated for their potential anticancer and antimicrobial activities. For instance, derivatives of similar compounds have shown promising results against A549 lung cancer cells and multidrug-resistant Staphylococcus aureus strains .

Case Study: Anticancer Activity

In a study focused on the anticancer properties of 5-oxopyrrolidine derivatives, several compounds demonstrated significant cytotoxic effects against A549 cells when compared to standard chemotherapeutics like cisplatin. The study emphasized the potential of pyrrolidine-containing compounds in developing new cancer therapies .

Pharmaceutical Applications

The compound's structural characteristics make it valuable in pharmaceutical applications. It has been noted that derivatives containing the pyrrolidine ring often exhibit pharmacological properties that can be exploited for drug development. For example, compounds similar to this compound have been studied for their interactions with various biological targets, suggesting avenues for therapeutic development .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its ability to act as an intermediate in chemical reactions makes it an essential component in synthesizing various industrial products.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Diethyl Malonate | C₆H₁₀O₄ | Simple diester used as a building block in organic synthesis |

| Piracetam | C₆H₁₀N₂O₂ | Cognitive enhancer; contains a pyrrolidine ring |

| 5-Oxopyrrolidinone | C₅H₇NO | Contains a similar ring structure without ester groups |

The presence of both ethyl ester groups and a pyrrolidine-derived moiety in this compound confers distinct pharmacological properties compared to its analogues .

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications . The pyrrolidinone ring plays a crucial role in its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Comparison with Diethyl 2-(Chloromethylene)Propanedioate (CAS 28783-51-9)

Structural Differences

- Target Compound: 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate contains a pyrrolidinone ring.

- Analog: Diethyl 2-(chloromethylene)propanedioate (CAS 28783-51-9) substitutes the pyrrolidinone with a chloromethylene group .

Physicochemical Properties

| Property | Target Compound | Diethyl 2-(Chloromethylene)Propanedioate |

|---|---|---|

| Molecular Formula | C₁₁H₁₇NO₅ (hypothetical) | C₈H₁₁ClO₄ |

| Molecular Weight | ~243.26 g/mol (calculated) | 206.62 g/mol |

| Key Functional Groups | Diethyl ester, pyrrolidinone | Diethyl ester, chloromethylene |

| Reactivity | Potential hydrogen bonding via amide | Electrophilic due to Cl substituent |

Stability

- The pyrrolidinone ring in the target compound may confer steric protection to the ester groups, improving stability under acidic/basic conditions.

- The chloromethylene analog’s reactivity could lead to degradation via hydrolysis or nucleophilic attack.

Comparison with 1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid (CAS 42346-68-9)

Key Differences

- Functional Groups : The target compound has ester groups, whereas the analog is a carboxylic acid.

- Biological Relevance : Carboxylic acid derivatives often exhibit ionizable properties, making them suitable for drug design. The target compound’s ester groups may enhance membrane permeability.

Crystallographic and Structural Validation

Accurate structural determination of these compounds relies on tools like SHELX (SHELXL, SHELXS), which are widely used for small-molecule refinement . For example:

- The chloromethylene analog’s structure (CAS 28783-51-9) could be validated via SHELXL to confirm bond lengths and angles, particularly around the chloromethylene group .

- The target compound’s pyrrolidinone ring geometry (e.g., planarity, hydrogen bonding) would require similar validation to assess conformational stability.

Biological Activity

1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H17NO5

- IUPAC Name : Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate

- CAS Number : 86976-28-5

The compound features a pyrrolidinone ring structure, which is often associated with various biological activities. Its unique ester functional groups enhance its reactivity and potential for modification, making it a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

-

Anticancer Activity :

- The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including A549 human lung adenocarcinoma cells. It exhibits structure-dependent anticancer activity, suggesting that specific structural modifications can enhance its efficacy against cancer cells while minimizing toxicity to non-cancerous cells .

- In vitro studies demonstrated that certain derivatives of 5-oxopyrrolidine showed potent anticancer properties, indicating that the incorporation of the pyrrolidinone moiety may contribute to these effects .

-

Antimicrobial Activity :

- Recent studies have highlighted the antimicrobial properties of 5-oxopyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens. The ability to inhibit bacterial growth suggests a promising avenue for developing new antimicrobial agents .

- The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

A study conducted on various derivatives indicated that compounds with free amino groups exhibited more potent anticancer activity compared to those with acetylamino fragments. For instance:

| Compound | Viability Reduction (%) | Remarks |

|---|---|---|

| Compound 15 | 66% (A549 cells) | More potent than others tested |

| Compound 21 | Notable activity against MRSA | Selective for multidrug-resistant strains |

These findings emphasize the importance of structural features in enhancing the anticancer efficacy while maintaining low cytotoxicity towards normal cells .

Antimicrobial Activity

The antimicrobial potential was evaluated against several strains, including:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective against resistant strains |

| Klebsiella pneumoniae | Significant inhibition noted |

| Pseudomonas aeruginosa | Moderate effectiveness |

The results suggest that modifications to the compound's structure can lead to enhanced antimicrobial properties, making it a candidate for further development in treating infections caused by resistant bacteria .

Case Studies

-

Neuroprotective Effects :

- Another derivative related to the pyrrolidinone structure was tested for neuroprotective properties against NMDA-induced cytotoxicity. The results indicated that certain compounds could significantly improve learning and memory in vivo, suggesting additional therapeutic applications beyond oncology and infectious diseases .

-

Structure-Activity Relationship Studies :

- Detailed investigations into the structure-activity relationships (SAR) have shown that specific substitutions on the pyrrolidinone ring can dramatically alter both anticancer and antimicrobial activities. This highlights the potential for rational drug design based on these findings.

Q & A

Basic Questions

Q. What are the key steps in synthesizing 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate, and how is stereochemical control achieved?

- Methodology : A diastereoselective approach involves neutralizing dimethyl(2R*,3R*)-3-aryl(pyridyl)glutamate hydrochloride derivatives under controlled pH conditions. For example, in analogous pyrrolidinone syntheses, stereochemical control is achieved by leveraging intramolecular hydrogen bonding during cyclization steps .

- Critical Steps :

Precursor preparation (e.g., propanedioate esterification).

Cyclization via acid-catalyzed intramolecular condensation.

Purification using column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Primary Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve substituent positions on the pyrrolidinone ring and ethyl ester groups .

- Infrared Spectroscopy (IR) : Confirms carbonyl stretches (C=O) from the pyrrolidinone (1680–1720 cm⁻¹) and ester (1740–1760 cm⁻¹) moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Identification : Potential skin, eye, and respiratory irritation (based on structurally similar pyrrolidinone derivatives) .

- Protocols :

- Engineering Controls : Use fume hoods for synthesis and handling .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Emergency Measures : Immediate flushing with water for skin/eye contact; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Predict thermodynamic and kinetic barriers for cyclization and esterification steps.

- Information Science : Extract key variables (e.g., solvent polarity, temperature) from experimental datasets to narrow optimal conditions .

Q. What strategies resolve contradictions between experimental reaction yields and computational predictions?

- Approach :

Data Reconciliation : Compare experimental yields with density functional theory (DFT)-calculated activation energies to identify overlooked intermediates.

Sensitivity Analysis : Test variables (e.g., solvent effects, catalyst loading) to isolate discrepancies .

- Example : Adjusting solvent polarity (e.g., switching from ethanol to acetonitrile) resolved a 20% yield gap in a related pyrrolidinone synthesis .

Q. How does the electronic environment of the pyrrolidinone ring influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.